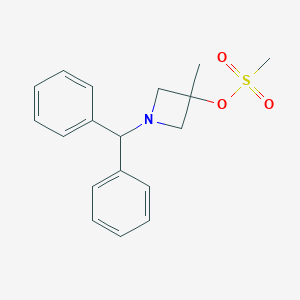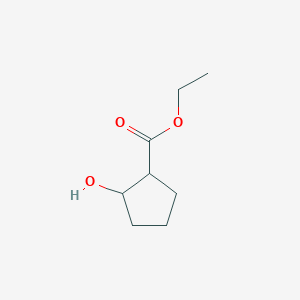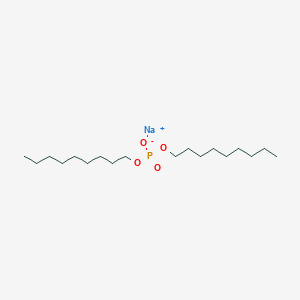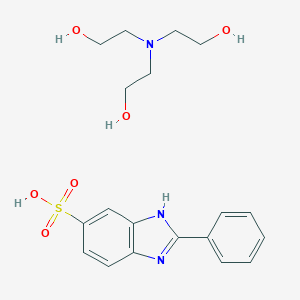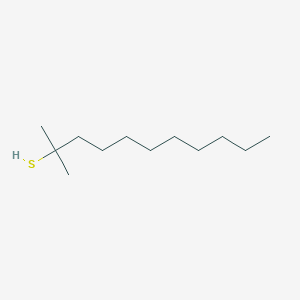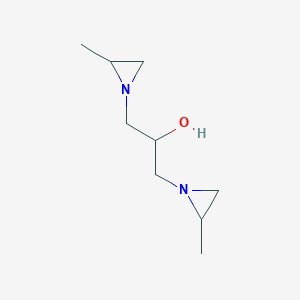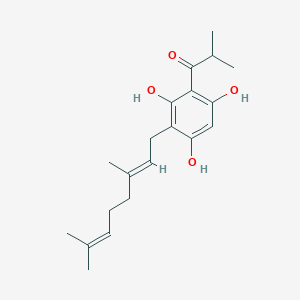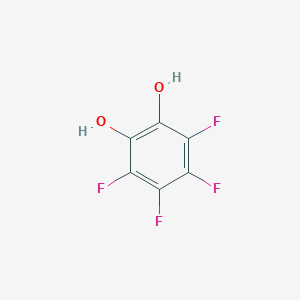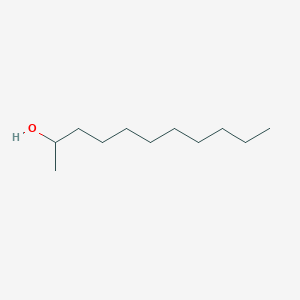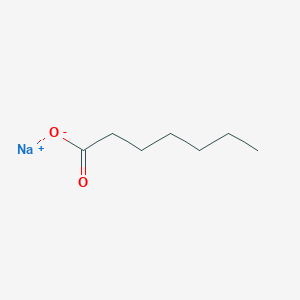
Heptanat-Natrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium heptanoate, also known as heptanoic acid sodium salt, is an organic compound with the molecular formula C₇H₁₃NaO₂. It is a sodium salt of heptanoic acid, a seven-carbon chain carboxylic acid. Sodium heptanoate is commonly used as a biochemical reagent and has applications in various fields of scientific research .
Wissenschaftliche Forschungsanwendungen
Sodium heptanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants
Wirkmechanismus
Target of Action
Sodium heptanoate, also known as enanthic acid sodium salt, is an organic sodium salt compound . It is widely used in various industries and laboratories . .
Mode of Action
It is known to be used as a surfactant, emulsifier, lubricant, and preservative . These roles suggest that sodium heptanoate may interact with its targets to alter their properties or behaviors, facilitating various industrial and laboratory processes.
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
Its use in various industries and laboratories suggests it may have diverse effects depending on the specific context and application .
Action Environment
The action, efficacy, and stability of sodium heptanoate can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence and composition of aqueous environments could impact its action. Additionally, its use as a corrosion inhibitor indicates that it may interact with metal substrates and corrosive media, suggesting that the chemical environment could also influence its action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium heptanoate can be synthesized through the neutralization of heptanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where heptanoic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:
C7H14O2+NaOH→C7H13NaO2+H2O
Industrial Production Methods: In industrial settings, sodium heptanoate is produced by the same neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity sodium heptanoate .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium heptanoate, being a carboxylate salt, primarily undergoes reactions typical of carboxylic acids and their salts. These include:
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to heptanol using reducing agents like lithium aluminum hydride.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Reduction: Uses lithium aluminum hydride in anhydrous ether.
Substitution: Involves nucleophiles such as alkyl halides under basic conditions.
Major Products Formed:
Esterification: Forms heptanoate esters.
Reduction: Produces heptanol.
Substitution: Results in substituted heptanoates
Vergleich Mit ähnlichen Verbindungen
- Sodium acetate (C₂H₃NaO₂)
- Sodium propionate (C₃H₅NaO₂)
- Sodium butyrate (C₄H₇NaO₂)
Comparison: Sodium heptanoate is unique due to its longer carbon chain compared to other sodium carboxylates like sodium acetate, propionate, and butyrate. This longer chain imparts different physical and chemical properties, such as higher boiling and melting points, and different solubility characteristics. These differences make sodium heptanoate suitable for specific applications where longer chain carboxylates are required .
Eigenschaften
CAS-Nummer |
10051-45-3 |
|---|---|
Molekularformel |
C7H14NaO2 |
Molekulargewicht |
153.17 g/mol |
IUPAC-Name |
sodium;heptanoate |
InChI |
InChI=1S/C7H14O2.Na/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9); |
InChI-Schlüssel |
IYPLHUBMNIVACI-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCC(=O)[O-].[Na+] |
SMILES |
CCCCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCC(=O)O.[Na] |
| 10051-45-3 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




